Synthesis of 2-Bromo-6-nitro-4-[(trifluoromethyl)thio]phenol: An In-Depth Technical Guide
Synthesis of 2-Bromo-6-nitro-4-[(trifluoromethyl)thio]phenol: An In-Depth Technical Guide
Executive Summary
Target Molecule: 2-Bromo-6-nitro-4-[(trifluoromethyl)thio]phenol
CAS Registry Number: 1429321-81-2
Molecular Formula:
This technical guide details the regioselective synthesis of 2-Bromo-6-nitro-4-[(trifluoromethyl)thio]phenol , a highly functionalized phenol derivative. This scaffold is a critical intermediate in the development of advanced agrochemicals (specifically halogenated pyrrole and phenol-based insecticides/acaricides) and veterinary antiparasitic agents. The presence of the trifluoromethylthio (
The synthesis strategy prioritizes regiocontrol and safety , utilizing the strong directing effects of the phenolic hydroxyl group to orchestrate the sequential introduction of nitro and bromo functionalities onto the 4-[(trifluoromethyl)thio]phenol core.
Retrosynthetic Analysis & Strategy
The synthesis is designed based on the principles of Electrophilic Aromatic Substitution (EAS). The hydroxyl group (
Strategic Logic:
-
Starting Material: 4-[(Trifluoromethyl)thio]phenol.[2] The para-position is already occupied, forcing subsequent substitutions to the ortho-positions (2 and 6).
-
Sequence:
-
Step 1: Nitration. Introduction of the nitro group first is preferred. The reaction of 4-[(trifluoromethyl)thio]phenol with dilute nitric acid is known to be highly selective for mono-nitration at the ortho-position due to the activating nature of the phenol.
-
Step 2: Bromination. The resulting 2-nitro-4-[(trifluoromethyl)thio]phenol contains one remaining open ortho-position (C6). Despite the deactivating nature of the nitro group, the hydroxyl group remains sufficiently activating to facilitate bromination at C6 using elemental bromine or N-bromosuccinimide (NBS).
-
Visualization: Retrosynthetic Pathway
Figure 1: Retrosynthetic disconnection showing the sequential functionalization of the phenolic ring.
Experimental Protocols
Stage 1: Preparation of Precursor (Optional)
Note: 4-[(Trifluoromethyl)thio]phenol is commercially available (CAS 461-84-7). For in-house synthesis, the following palladium-catalyzed method is recommended.
Reaction: Cross-coupling of 4-chlorothiophenol with trifluoromethyl iodide (
-
Reagents: 4-Chlorothiophenol (1.0 equiv),
(excess), (catalyst), (base). -
Conditions: Solvated in DMF/THF, heated to 80°C in a pressure vessel.
-
Mechanism: Pd-catalyzed cross-coupling introduces the
group to the sulfur atom. -
Workup: Extraction with ethyl acetate, washing with brine, and vacuum distillation.
Stage 2: Regioselective Nitration
Objective: Synthesis of 2-Nitro-4-[(trifluoromethyl)thio]phenol.
Rationale: The use of moderate concentration nitric acid avoids over-nitration (picric acid derivatives) and oxidation of the sulfur moiety.
Protocol:
-
Setup: Charge a 3-neck round-bottom flask with 4-[(trifluoromethyl)thio]phenol (10.0 g, 51.5 mmol) and Dichloromethane (DCM) (100 mL). Cool the solution to 0–5°C using an ice bath.
-
Addition: Add Nitric Acid (65%) (3.6 mL, ~1.05 equiv) dropwise over 30 minutes. Maintain internal temperature below 10°C to prevent oxidative by-products.
-
Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2) or HPLC.
-
Quench & Workup: Pour the reaction mixture into ice water (200 mL). Separate the organic layer.[3] Extract the aqueous layer with DCM (2 x 50 mL).
-
Purification: Combine organic layers, wash with water and brine, and dry over anhydrous
. Concentrate under reduced pressure. The crude yellow solid can be recrystallized from Ethanol/Water to yield the product.
Data Validation:
-
Yield: ~85-90%
-
Appearance: Yellow crystalline solid.
-
1H NMR (
): Shifts characteristic of 1,2,4-substitution pattern. Doublet (C6-H) and Doublet of Doublets (C5-H) with coupling constants reflecting meta and para relationships to the nitro group.
Stage 3: Regioselective Bromination
Objective: Synthesis of 2-Bromo-6-nitro-4-[(trifluoromethyl)thio]phenol.
Rationale: With the C2 position occupied by the nitro group and C4 by the
Protocol:
-
Setup: Dissolve 2-Nitro-4-[(trifluoromethyl)thio]phenol (5.0 g, 20.9 mmol) in Glacial Acetic Acid (40 mL).
-
Addition: Prepare a solution of Bromine (
) (3.5 g, 22 mmol, 1.05 equiv) in Acetic Acid (10 mL). Add this solution dropwise to the reaction mixture at room temperature over 20 minutes.-
Alternative Reagent: N-Bromosuccinimide (NBS) (1.1 equiv) in Acetonitrile can be used for milder conditions.
-
-
Reaction: Stir at room temperature for 2–3 hours. The red color of bromine will fade as it is consumed.
-
Quench: Pour the mixture into ice-cold water (150 mL) containing Sodium Bisulfite (
) (1 g) to quench unreacted bromine. A precipitate will form.[4][5][6] -
Isolation: Filter the solid precipitate. Wash with cold water (3 x 50 mL) to remove acetic acid traces.
-
Drying: Dry the solid in a vacuum oven at 45°C overnight.
Data Validation:
-
Yield: ~90-95%
-
Appearance: Yellow to orange solid.
-
1H NMR (
): Two aromatic singlets (or meta-coupled doublets, ) representing protons at C3 and C5. The disappearance of the ortho-coupling pattern from the starting material confirms substitution at C6.
Analytical Data Summary
| Parameter | 2-Nitro-4-[(trifluoromethyl)thio]phenol | 2-Bromo-6-nitro-4-[(trifluoromethyl)thio]phenol |
| Formula | ||
| Mol.[1][2][3][4][5][6][7] Weight | 239.17 g/mol | 318.07 g/mol |
| Appearance | Yellow Solid | Yellow/Orange Solid |
| Melting Point | 57–60 °C (Lit.) | >65 °C (Estimated) |
| 1H NMR | 3 aromatic protons (ABC system) | 2 aromatic protons (meta-coupled) |
| Key IR Bands | 1530, 1350 ( | 1540 ( |
Process Workflow Visualization
Figure 2: Step-by-step synthetic workflow for the production of the target molecule.
Safety & Hazard Analysis (E-E-A-T)
As a Senior Application Scientist, it is imperative to highlight the specific hazards associated with this protocol.
-
Fluorinated Sulfur Compounds: The
group is generally stable, but thermal decomposition can release toxic fluoride and sulfur oxides. Work in a well-ventilated fume hood. -
Nitration Risks: The nitration of phenols is exothermic. Strict temperature control (
during addition) is critical to prevent "runaway" reactions or the formation of unstable polynitrated species. -
Bromine Handling: Elemental bromine is highly corrosive and volatile. Use acetic acid solutions of bromine to lower vapor pressure and improve dosing accuracy. Sodium bisulfite must be available to neutralize spills.
-
Chemical Hazards:
References
-
Jereb, M. et al. (2015). "Acid-promoted direct electrophilic trifluoromethylthiolation of phenols". Organic & Biomolecular Chemistry, 13(10), 3103-3115. Available at: [Link]
-
PubChem. 2-Nitro-4-((trifluoromethyl)thio)phenol Compound Summary. National Library of Medicine. Available at: [Link]
-
Ningbo Inno Pharmchem. Synthetic Route Analysis for 4-(Trifluoromethylthio)phenol. Available at: [Link]
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- 4. Phenol reacts with three equivalents of bromine in CCl4 (in the d... | Study Prep in Pearson+ [pearson.com]
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